Mitoglitazone

Catalog No.
S522799
CAS No.
146062-49-9
M.F
C19H18N2O4S
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mitoglitazone

CAS Number

146062-49-9

Product Name

Mitoglitazone

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,17H,2,9,11H2,1H3,(H,21,23,24)

InChI Key

IRNJSRAGRIZIHD-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Solubility

Soluble in DMSO, not in water

Synonyms

CAY10415; CAY-10415; CAY 10415.

Canonical SMILES

CCC1=CN=C(C=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Description

The exact mass of the compound Mitoglitazone is 370.09873 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Insulin Sensitivity and Glucose Metabolism

Mitoglitazone's primary function is activating peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ plays a crucial role in regulating genes involved in fat storage and glucose metabolism []. By activating PPARγ, Mitoglitazone improves insulin sensitivity in fat and muscle cells, leading to better blood sugar control []. This mechanism has been extensively studied in the context of type 2 diabetes research [].

Source

[] Guariguata, L., Whiting, D. R., Unwin, N., & Shaw, J. E. (2014). International Diabetes Federation. Diabetes Mellitus. In D. Mohan, R. N. Unwin, & R. I. Alberti (Eds.), Deakin University.

Neurodegenerative Diseases

Studies suggest Mitoglitazone might have neuroprotective properties. PPARγ activation has been shown to improve mitochondrial function and reduce inflammation, both of which are implicated in the development of neurodegenerative diseases like Alzheimer's and Parkinson's []. However, further research is needed to determine its effectiveness in treating these conditions [].

Mitoglitazone is a thiazolidinedione compound, specifically identified by its chemical formula C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S and classified under phenol ethers. It is primarily recognized for its role as an insulin sensitizer, targeting the mitochondrial pyruvate carrier, which plays a crucial role in cellular metabolism. Unlike traditional thiazolidinediones that activate peroxisome proliferator-activated receptor gamma, Mitoglitazone operates through a unique mechanism that modulates mitochondrial functions, making it a subject of interest in metabolic disease research and cancer therapy .

Mitoglitazone's exact mechanism of action is still being debated. Originally thought to work through a nuclear receptor called PPARγ, recent research suggests it may act through a different mechanism, potentially involving the mitochondrial pyruvate carrier (MPC) []. More research is needed to fully understand how Mitoglitazone improves insulin sensitivity and potentially exerts neuroprotective effects.

  • Oxidation: This reaction can lead to the formation of oxidized derivatives.
  • Reduction: Reduction reactions can convert Mitoglitazone into its reduced forms.
  • Substitution: Substitution reactions can introduce various functional groups into the Mitoglitazone molecule.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The specific products formed depend on the reaction conditions and reagents employed .

Mitoglitazone demonstrates significant biological activity by interacting with the mitochondrial pyruvate carrier. This interaction enhances insulin sensitivity and has shown potential in ameliorating conditions such as renal ischemia/reperfusion injury by inhibiting ferroptosis—a regulated form of cell death associated with oxidative stress . Its unique mechanism allows it to exert anti-cancer effects by selectively targeting cancer cells that overexpress mitochondrial pyruvate carrier 2 .

The synthesis of Mitoglitazone typically involves several steps:

  • Reagents: Commonly used reagents include thionyl chloride and sodium hydroxide.
  • Reaction Conditions: The synthesis may require specific temperature and pressure conditions to optimize yield and purity.
  • Industrial Production: Large-scale synthesis may utilize continuous flow reactors to ensure consistent product quality .

Feasible Synthetic Routes

  • The synthetic routes can vary widely but generally involve multi-step organic synthesis techniques that incorporate various functional groups to achieve the desired compound structure.

Mitoglitazone has several applications:

  • Diabetes Management: As an insulin sensitizer, it is being investigated for its potential to improve glucose metabolism in diabetic patients.
  • Cancer Therapy: Its ability to target mitochondrial pyruvate carriers positions it as a promising candidate for treating certain cancers, particularly those with high metabolic demands like glioma .
  • Renal Protection: Recent studies suggest its efficacy in protecting against kidney injuries caused by ischemia/reperfusion .

Research indicates that Mitoglitazone interacts with various biological pathways:

  • It modulates cellular metabolism by influencing mitochondrial function.
  • It has been shown to inhibit ferroptosis, which is critical in preventing cell death during ischemic events .
  • The pharmacokinetics of Mitoglitazone suggest good oral absorption and low toxicity risks, making it suitable for therapeutic use .

Mitoglitazone shares characteristics with other thiazolidinediones but is unique in its specific targeting of mitochondrial pathways rather than activating peroxisome proliferator-activated receptor gamma. Below are some similar compounds for comparison:

Compound NameMechanism of ActionUnique Features
RosiglitazonePPAR gamma agonistTraditional thiazolidinedione with broad effects
PioglitazonePPAR gamma agonistUsed primarily for diabetes management
TroglitazonePPAR gamma agonistAssociated with hepatotoxicity issues
MSDC-0602Mitochondrial target of thiazolidinediones modulatorSimilar mechanism but different chemical structure

Mitoglitazone's distinct mechanism allows it to function effectively in both metabolic disorders and cancer therapies, differentiating it from other compounds in its class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

370.09872823 g/mol

Monoisotopic Mass

370.09872823 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

29I7RP18RG

Other CAS

146062-49-9

Wikipedia

Mitoglitazone

Dates

Modify: 2023-08-15

Explore Compound Types